N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and an imidazo[1,2-a]pyridine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Synthesis of the Imidazo[1,2-a]pyridine Core: This step often involves cyclization reactions using appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the imidazo[1,2-a]pyridine core using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is crucial for its anticancer activity, as it disrupts the normal cell division process in cancer cells.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity by targeting microtubules.
Eutylone: A synthetic cathinone with structural similarities but different pharmacological effects.
N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Another compound with a benzodioxole ring, used in different research contexts.
The uniqueness of this compound lies in its specific structural features and its potent anticancer properties.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17N3O2/c1-14-7-10-19-23-20(15-5-3-2-4-6-15)21(24(19)12-14)22-16-8-9-17-18(11-16)26-13-25-17/h2-12,22H,13H2,1H3 |
InChI Key |
TVEVIEDOKXYEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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